1-Cyclopropoxy-3-fluoro-5-isopropoxybenzene
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Overview
Description
1-Cyclopropoxy-3-fluoro-5-isopropoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a cyclopropoxy group, a fluoro substituent, and an isopropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-fluoro-5-isopropoxybenzene typically involves the introduction of the cyclopropoxy and isopropoxy groups onto a fluorobenzene ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is reacted with cyclopropanol and isopropanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-3-fluoro-5-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or removal of the fluoro group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
1-Cyclopropoxy-3-fluoro-5-isopropoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and ligands used in catalysis.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3-fluoro-5-isopropoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluoro group can enhance the compound’s binding affinity and specificity. The cyclopropoxy and isopropoxy groups may influence the compound’s solubility and stability, affecting its overall activity.
Comparison with Similar Compounds
1-Fluoro-3-isopropoxybenzene: Similar structure but lacks the cyclopropoxy group.
1-Cyclopropoxy-2-fluoro-3-isopropoxybenzene: Similar but with different positioning of the fluoro and isopropoxy groups.
Uniqueness: 1-Cyclopropoxy-3-fluoro-5-isopropoxybenzene is unique due to the specific arrangement of its substituents, which can result in distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H15FO2 |
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Molecular Weight |
210.24 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-fluoro-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15FO2/c1-8(2)14-11-5-9(13)6-12(7-11)15-10-3-4-10/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
CPSVMSXAUWWWQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OC2CC2)F |
Origin of Product |
United States |
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